molecular formula C22H36O2 B12653790 Docosa-2,4,6,8-tetraenoic acid CAS No. 27456-22-0

Docosa-2,4,6,8-tetraenoic acid

Cat. No.: B12653790
CAS No.: 27456-22-0
M. Wt: 332.5 g/mol
InChI Key: FPRKGXIOSIUDSE-QQZRBXIRSA-N
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Description

Docosatetraenoic acid, also known as adrenic acid, is a naturally occurring polyunsaturated fatty acid. It is characterized by a 22-carbon chain with four cis double bonds located at the 7th, 10th, 13th, and 16th positions. This compound is an omega-6 fatty acid and is formed through the elongation of arachidonic acid. It is one of the most abundant fatty acids in the early human brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosatetraenoic acid can be synthesized through the elongation of arachidonic acid. The process involves the addition of two carbon units to the arachidonic acid chain, which is facilitated by elongase enzymes .

Industrial Production Methods: Industrial production of docosatetraenoic acid typically involves the extraction from natural sources, such as animal tissues, where it is present in significant amounts. The extraction process includes lipid extraction, purification, and concentration steps to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: Docosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Docosatetraenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

    Biology: It plays a crucial role in cell membrane structure and function.

    Medicine: It is involved in the biosynthesis of dihomoprostaglandins and epoxydocosatrienoic acids, which have anti-inflammatory and vasodilatory properties.

    Industry: It is used in the formulation of dietary supplements and functional foods.

Mechanism of Action

Docosatetraenoic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Docosatetraenoic acid is unique due to its specific structure and role in the early human brain. It is also distinct in its metabolic pathways, leading to the formation of unique bioactive compounds such as dihomoprostaglandins and epoxydocosatrienoic acids .

Properties

CAS No.

27456-22-0

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-docosa-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h14-21H,2-13H2,1H3,(H,23,24)/b15-14+,17-16+,19-18+,21-20+

InChI Key

FPRKGXIOSIUDSE-QQZRBXIRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Origin of Product

United States

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